Piroxicam-beta-cyclodextrincomplex

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

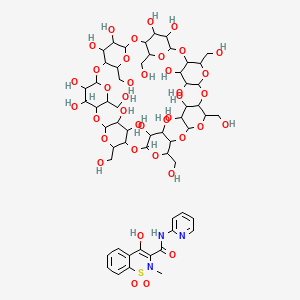

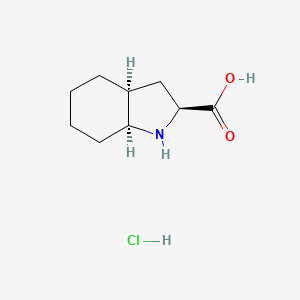

Piroxicam-beta-cyclodextrincomplex is a compound formed by the inclusion of piroxicam, a nonsteroidal anti-inflammatory drug (NSAID), within the cavity of beta-cyclodextrin, an inert cyclic macromolecule. This complexation enhances the solubility and bioavailability of piroxicam, leading to a faster onset of action and potentially reduced gastrointestinal side effects compared to standard piroxicam .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of piroxicam-beta-cyclodextrincomplex involves the formation of inclusion compounds. One common method is the freeze-drying technique, where piroxicam and beta-cyclodextrin are dissolved in a suitable solvent, mixed, and then freeze-dried to obtain the complex . Another method involves spray-drying, which is applicable on both pilot and industrial scales .

Industrial Production Methods: Industrial production of this compound typically employs the spray-drying method due to its scalability and efficiency. This process involves dissolving piroxicam and beta-cyclodextrin in a solvent, followed by atomization and drying to form the inclusion complex .

Análisis De Reacciones Químicas

Types of Reactions: Piroxicam-beta-cyclodextrincomplex primarily undergoes non-covalent interactions, such as hydrogen bonding and van der Waals forces, between piroxicam and beta-cyclodextrin. These interactions stabilize the complex and enhance the solubility of piroxicam .

Common Reagents and Conditions: The formation of the complex typically requires solvents like water or ethanol, and the process is carried out under mild conditions to preserve the integrity of both piroxicam and beta-cyclodextrin .

Major Products Formed: The major product of these reactions is the piroxicam-beta-cyclodextrin inclusion complex, which exhibits improved solubility and bioavailability compared to piroxicam alone .

Aplicaciones Científicas De Investigación

Piroxicam-beta-cyclodextrincomplex has a wide range of applications in scientific research:

Mecanismo De Acción

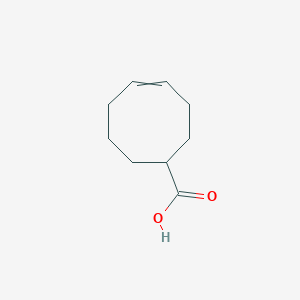

The mechanism of action of piroxicam-beta-cyclodextrincomplex involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX enzymes, piroxicam reduces the production of prostaglandins, thereby alleviating inflammation and pain . The inclusion of piroxicam in beta-cyclodextrin enhances its solubility and bioavailability, leading to a faster onset of action .

Comparación Con Compuestos Similares

Tenoxicam-beta-cyclodextrincomplex: Another NSAID complex with beta-cyclodextrin, used for similar therapeutic purposes.

Diclofenac-beta-cyclodextrincomplex: A complex of diclofenac with beta-cyclodextrin, aimed at improving solubility and reducing gastrointestinal side effects.

Uniqueness: Piroxicam-beta-cyclodextrincomplex is unique due to its long half-life, which allows for once-daily dosing, and its potential for reduced gastrointestinal toxicity compared to other NSAID-beta-cyclodextrin complexes .

Propiedades

IUPAC Name |

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPBSKKEZXLVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H83N3O39S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-2-[(3R,4R,8S,9S,10R,11R,14R)-8-[(2S,3S,4R,5S,6S)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate](/img/structure/B8210753.png)

![3a,4,8,9a-Tetrahydro-9a-methyl-3-(1-oxohexyl)-6-(1-propen-1-yl)-2H-furo[3,2-g][2]benzopyran-2,9(3H)-dione](/img/structure/B8210755.png)

![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B8210774.png)

![Glycine,N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt](/img/structure/B8210792.png)

![6-((2-chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8210803.png)

![Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B8210812.png)

![(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B8210827.png)

![4-[2-(3-Carboxyprop-2-enoylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B8210836.png)

![(5S,8S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B8210838.png)